molecular formula C5H9NO2 B14425505 (4R)-4-(2-Hydroxyethyl)azetidin-2-one CAS No. 80559-22-4

(4R)-4-(2-Hydroxyethyl)azetidin-2-one

Cat. No.: B14425505
CAS No.: 80559-22-4
M. Wt: 115.13 g/mol
InChI Key: YFLNKMDUUCRCSU-SCSAIBSYSA-N
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Description

(4R)-4-(2-Hydroxyethyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4R)-4-(2-Hydroxyethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the use of 6-amino-penicillanic acid as a starting material. The process includes diazotization and bromination to yield 6,6-dibromopenicillanic acid, which is then further processed to obtain the desired azetidinone derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as those employed in laboratory settings. The key focus in industrial production is to optimize the yield and purity of the compound while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(2-Hydroxyethyl)azetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The azetidinone ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the azetidinone ring.

Scientific Research Applications

(4R)-4-(2-Hydroxyethyl)azetidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4R)-4-(2-Hydroxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-(2-Hydroxyethyl)azetidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate in organic synthesis makes it valuable in research and industrial applications.

Properties

CAS No.

80559-22-4

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(4R)-4-(2-hydroxyethyl)azetidin-2-one

InChI

InChI=1S/C5H9NO2/c7-2-1-4-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1

InChI Key

YFLNKMDUUCRCSU-SCSAIBSYSA-N

Isomeric SMILES

C1[C@H](NC1=O)CCO

Canonical SMILES

C1C(NC1=O)CCO

Origin of Product

United States

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